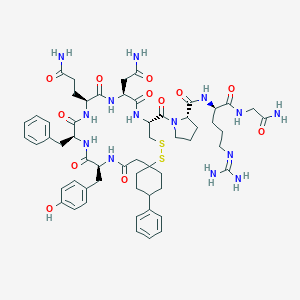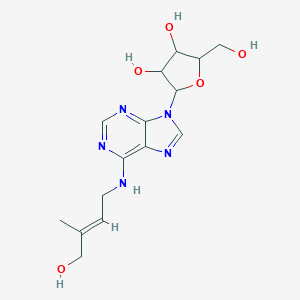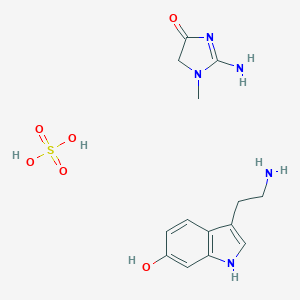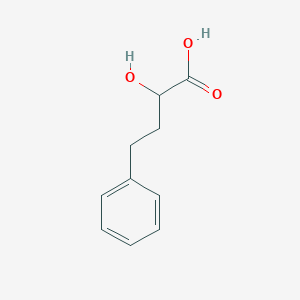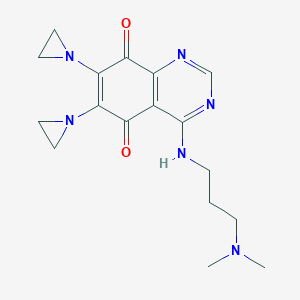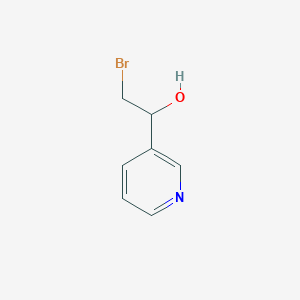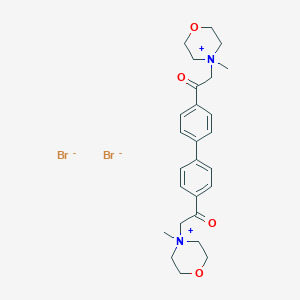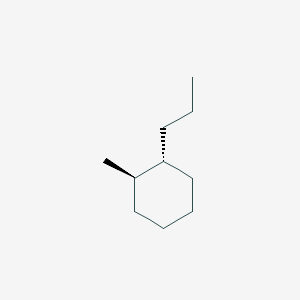
trans-1-Methyl-2-propylcyclohexane
概要
説明
trans-1-Methyl-2-propylcyclohexane: is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring with a methyl group and a propyl group attached to the first and second carbon atoms, respectively, in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Methyl-2-propylcyclohexane can be achieved through several methods:
Hydrogenation of Aromatic Precursors: One common method involves the hydrogenation of aromatic precursors such as 1-methyl-2-propylbenzene. This process typically requires a catalyst like palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a cyclohexanone derivative to form the desired product. This reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of aromatic hydrocarbons. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: trans-1-Methyl-2-propylcyclohexane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Catalytic hydrogenation using hydrogen gas and a metal catalyst like platinum (Pt) is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, bromination using bromine (Br₂) in the presence of light or a radical initiator can yield brominated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium, chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with platinum (Pt) or palladium (Pd) catalysts.
Substitution: Bromine (Br₂) in the presence of light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
trans-1-Methyl-2-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the stereochemistry and conformational analysis of cycloalkanes. Its reactions provide insights into the behavior of substituted cyclohexanes.
Biology: Research on this compound includes its potential as a bioactive compound. Studies focus on its interactions with biological membranes and its effects on cellular processes.
Medicine: Investigations are ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds and as a solvent in various industrial processes.
作用機序
The mechanism of action of trans-1-Methyl-2-propylcyclohexane involves its interactions at the molecular level. In chemical reactions, it undergoes transformations based on the nature of the reagents and conditions. In biological systems, its effects are mediated through interactions with cellular membranes and specific molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
cis-1-Methyl-2-propylcyclohexane: The cis isomer differs in the spatial arrangement of the methyl and propyl groups, leading to different physical and chemical properties.
1-Methyl-2-ethylcyclohexane: This compound has an ethyl group instead of a propyl group, resulting in variations in reactivity and applications.
1-Methyl-3-propylcyclohexane: The propyl group is attached to the third carbon atom, altering the compound’s stereochemistry and behavior.
Uniqueness
trans-1-Methyl-2-propylcyclohexane is unique due to its specific trans configuration, which influences its conformational stability and reactivity. This distinct arrangement makes it a valuable compound for studying stereochemical effects and for applications requiring specific structural attributes.
特性
IUPAC Name |
(1R,2R)-1-methyl-2-propylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYJEKBXVYKYRA-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CCCC[C@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025737 | |
| Record name | trans-1-Methyl-2-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42806-77-9 | |
| Record name | Cyclohexane, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-1-Methyl-2-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42806-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


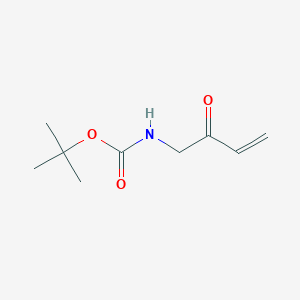
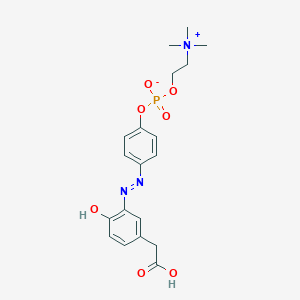
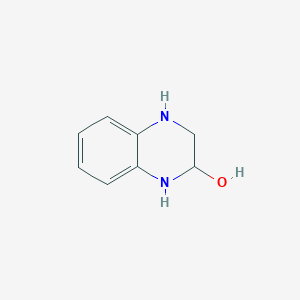
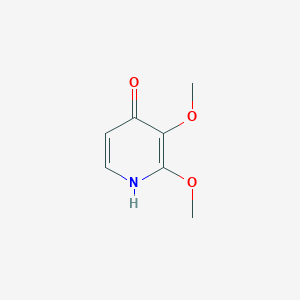
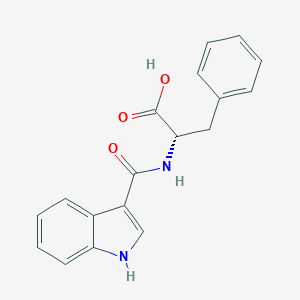
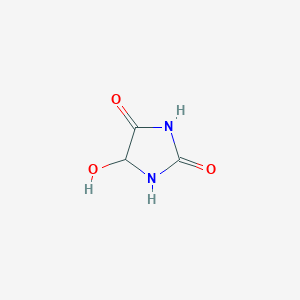
![N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B43813.png)
